molecular formula C18H20ClN3O2 B11468194 3,5-Dimethylphenyl 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylate

3,5-Dimethylphenyl 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylate

Cat. No.: B11468194
M. Wt: 345.8 g/mol
InChI Key: IEBYGKYLZGZMBC-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidine group, a chlorine atom, and a carboxylate ester linked to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution, where a piperidine derivative reacts with a halogenated pyrimidine intermediate.

    Esterification: The final step involves esterification of the carboxylic acid group with 3,5-dimethylphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, high-throughput screening for catalyst selection, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of new pyrimidine derivatives with varied functional groups.

Scientific Research Applications

3,5-Dimethylphenyl 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine group may facilitate binding to receptors or enzymes, while the pyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl 2-(piperidin-1-yl)pyrimidine-4-carboxylate: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylate: Lacks the 3,5-dimethylphenyl group, potentially altering its hydrophobic interactions.

    2-(Piperidin-1-yl)pyrimidine-4-carboxylate: Simplified structure without the 3,5-dimethylphenyl and chlorine substituents.

Uniqueness

The presence of both the 3,5-dimethylphenyl group and the chlorine atom in 3,5-Dimethylphenyl 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylate makes it unique. These substituents enhance its chemical reactivity and potential for specific interactions in biological systems, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-chloro-2-piperidin-1-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C18H20ClN3O2/c1-12-8-13(2)10-14(9-12)24-17(23)16-15(19)11-20-18(21-16)22-6-4-3-5-7-22/h8-11H,3-7H2,1-2H3

InChI Key

IEBYGKYLZGZMBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)N3CCCCC3)C

Origin of Product

United States

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